N-[(3-methylphenyl)methyl]aniline
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Overview
Description
N-[(3-methylphenyl)methyl]aniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 3-methylphenylmethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-methylphenyl)methyl]aniline can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-[(3-methylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative where the amino group is methylated.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the amino group.
3-Methylaniline: An aniline derivative with a methyl group attached to the aromatic ring.
Uniqueness
N-[(3-methylphenyl)methyl]aniline is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H15N/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |
InChI Key |
CIQYBFIYMVQIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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